Poly(2-aminodeoxyadenylate-5-iododeoxyuridylate)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

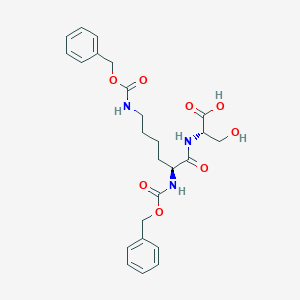

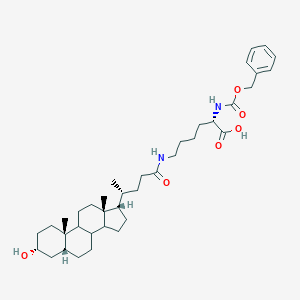

Poly(2-aminodeoxyadenylate-5-iododeoxyuridylate) (poly(Ade5IdU)) is a synthetic nucleic acid analogue that has gained significant attention in recent years due to its potential applications in the field of molecular biology and biotechnology. It is a polymer composed of alternating 2-aminodeoxyadenosine and 5-iododeoxyuridine monomers joined by phosphodiester bonds.

Mecanismo De Acción

Poly(Ade5IdU) is a structural analogue of DNA that can interact with DNA-binding proteins, such as transcription factors and enzymes involved in DNA replication and repair. It can also hybridize with complementary DNA and RNA sequences. The incorporation of 5-iododeoxyuridine into the polymer enhances its binding affinity for DNA and RNA, making it a useful tool for studying nucleic acid interactions.

Efectos Bioquímicos Y Fisiológicos

Poly(Ade5IdU) has been shown to have minimal toxicity and does not induce significant immune responses in vitro and in vivo. It has been reported to inhibit DNA replication and transcription in a sequence-specific manner. It has also been shown to induce DNA damage and cell cycle arrest in cancer cells, making it a potential candidate for cancer therapy.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Poly(Ade5IdU) has several advantages over other nucleic acid analogues. It has a high binding affinity for DNA and RNA, making it a useful tool for studying nucleic acid interactions. It is also stable under a wide range of experimental conditions and is resistant to nuclease degradation. However, the synthesis of poly(Ade5IdU) is challenging and requires specialized equipment and expertise. It is also relatively expensive compared to other nucleic acid analogues.

Direcciones Futuras

There are several future directions for the development and application of poly(Ade5IdU). One potential direction is the development of poly(Ade5IdU)-based biosensors for the detection of DNA and RNA sequences. Another direction is the use of poly(Ade5IdU) as a therapeutic agent for cancer treatment. Further studies are also needed to investigate the potential applications of poly(Ade5IdU) in gene therapy, DNA repair, and epigenetics.

Conclusion:

In conclusion, poly(Ade5IdU) is a synthetic nucleic acid analogue with significant potential in the field of molecular biology and biotechnology. Its unique properties make it a useful tool for studying DNA-protein interactions, DNA replication, transcription, and translation. Further research is needed to fully explore its potential applications and to overcome the challenges associated with its synthesis and characterization.

Métodos De Síntesis

The synthesis of poly(Ade5IdU) involves the polymerization of 2-aminodeoxyadenosine and 5-iododeoxyuridine monomers using phosphoramidite chemistry. The resulting polymer is purified using high-performance liquid chromatography (HPLC) to obtain a highly pure product. The final product is characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry.

Aplicaciones Científicas De Investigación

Poly(Ade5IdU) has a wide range of applications in the field of molecular biology and biotechnology. It has been used as a tool for studying DNA-protein interactions, DNA replication, transcription, and translation. It has also been used in the development of biosensors, gene delivery systems, and therapeutic agents.

Propiedades

Número CAS |

104576-78-5 |

|---|---|

Nombre del producto |

Poly(2-aminodeoxyadenylate-5-iododeoxyuridylate) |

Fórmula molecular |

C19H25IN8O13P2 |

Peso molecular |

762.3 g/mol |

Nombre IUPAC |

[(2R,3S,5R)-5-(2,6-diaminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate |

InChI |

InChI=1S/C19H25IN8O13P2/c20-7-3-27(19(31)26-17(7)30)12-1-8(29)10(39-12)4-38-43(35,36)41-9-2-13(40-11(9)5-37-42(32,33)34)28-6-23-14-15(21)24-18(22)25-16(14)28/h3,6,8-13,29H,1-2,4-5H2,(H,35,36)(H,26,30,31)(H2,32,33,34)(H4,21,22,24,25)/t8-,9-,10+,11+,12+,13+/m0/s1 |

Clave InChI |

WJUYKRRVWABHPS-LSUSWQKBSA-N |

SMILES isomérico |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)I)COP(=O)(O)O[C@H]3C[C@@H](O[C@@H]3COP(=O)(O)O)N4C=NC5=C(N=C(N=C54)N)N)O |

SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)I)COP(=O)(O)OC3CC(OC3COP(=O)(O)O)N4C=NC5=C(N=C(N=C54)N)N)O |

SMILES canónico |

C1C(C(OC1N2C=C(C(=O)NC2=O)I)COP(=O)(O)OC3CC(OC3COP(=O)(O)O)N4C=NC5=C(N=C(N=C54)N)N)O |

Otros números CAS |

104576-78-5 |

Sinónimos |

PADA-5-IDU poly(2-aminodeoxyadenylate-5-iododeoxyuridylate) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-[2-[2-[bis(carboxymethyl)amino]-5-[methoxy-(6-nitro-1,3-benzodioxol-5-yl)methyl]phenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid](/img/structure/B34308.png)